An In-Depth Technical Guide to 3-Bromo-4-isopropoxybenzamide: Synthesis, Properties, and Spectroscopic Analysis
An In-Depth Technical Guide to 3-Bromo-4-isopropoxybenzamide: Synthesis, Properties, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-isopropoxybenzamide, a compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies for analogous structures and spectroscopic data from related molecules, this document outlines a practical synthesis route, predicts its key physicochemical properties, and details its expected spectral characteristics for accurate identification and characterization.
Strategic Synthesis Pathway
The synthesis of 3-Bromo-4-isopropoxybenzamide can be strategically designed from readily available starting materials. A logical and efficient pathway commences with the bromination of 4-hydroxybenzoic acid, followed by etherification to introduce the isopropoxy group, and concluding with amidation of the carboxylic acid.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 3-Bromo-4-isopropoxybenzamide.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid [1]
This procedure follows a standard electrophilic aromatic substitution reaction.
-
Dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.
-
Once dissolved, bring the solution to a boil.
-
Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.
-
Reflux the reaction mixture for six hours with continuous stirring.
-
After reflux, allow the solution to cool to room temperature.
-
Pour the cooled solution into two liters of cold water to precipitate the product.
-
Filter the white precipitate by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
Causality: The hydroxyl group at the para position is an activating group, directing the electrophilic bromine to the ortho position. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
Step 2: Synthesis of 3-Bromo-4-isopropoxybenzoic Acid
This step involves a Williamson ether synthesis.
-
To a solution of 3-Bromo-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as DMF, add a slight excess of a base like potassium carbonate.
-
Add a slight excess of isopropyl bromide.
-
Heat the reaction mixture with stirring, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the product.
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Filter the precipitate and wash with water to obtain 3-Bromo-4-isopropoxybenzoic Acid.
Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide to form the ether linkage.
Step 3: Synthesis of 3-Bromo-4-isopropoxybenzamide
This final step is an amidation reaction.
-
Convert the carboxylic acid group of 3-Bromo-4-isopropoxybenzoic Acid to a more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully add the resulting acyl chloride to a concentrated solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH) with cooling and stirring.
-
The amide product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-Bromo-4-isopropoxybenzamide.
Causality: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia to form the stable amide bond.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-Bromo-4-isopropoxybenzamide and its key precursors.
| Property | 3-Bromo-4-hydroxybenzoic Acid | 3-Bromo-4-hydroxybenzamide | 3-Bromo-4-isopropoxybenzaldehyde | 3-Bromo-4-isopropoxybenzamide (Predicted) |
| Molecular Formula | C₇H₅BrO₃ | C₇H₆BrNO₂[2] | C₁₀H₁₁BrO₂[3] | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 217.02 g/mol | 216.03 g/mol [2] | 243.10 g/mol [3] | ~258.11 g/mol |
| Appearance | White crystalline solid | Solid | Solid | Off-white to pale yellow solid |
| Melting Point | 226-229 °C | Not available | Not available | > 150 °C |
| Solubility | Soluble in hot water, ethanol, ether | Slightly soluble in water | Soluble in common organic solvents | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| CAS Number | 14348-41-5 | 176979-22-9[2] | 191602-84-3[3] | 1801431-23-3 |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of 3-Bromo-4-isopropoxybenzamide relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
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Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the amide group will likely appear as a doublet, the proton between the bromo and isopropoxy groups as a singlet or a narrowly split doublet, and the proton ortho to the isopropoxy group as a doublet.
-
Isopropoxy Group (-OCH(CH₃)₂): A septet for the methine proton (CH) around δ 4.5-4.8 ppm and a doublet for the two methyl groups (CH₃) around δ 1.3-1.5 ppm.
-
Amide Protons (-CONH₂): Two broad singlets in the region of δ 7.0-8.5 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the isopropoxy group will be the most downfield, while the carbon bearing the bromine atom will also be significantly shifted.
-
Isopropoxy Group (-OCH(CH₃)₂): A signal for the methine carbon (CH) around δ 70-75 ppm and a signal for the methyl carbons (CH₃) around δ 20-25 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.
-
C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II band): A band around 1620-1650 cm⁻¹.
-
C-O-C Stretching (Ether): A strong, characteristic band in the fingerprint region, typically around 1250-1000 cm⁻¹.[4]
-
C-Br Stretching: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragment ions would correspond to the loss of the amide group, the isopropoxy group, and other characteristic cleavages of the aromatic ring.
Safety and Handling
As a novel chemical entity, 3-Bromo-4-isopropoxybenzamide should be handled with care, assuming it may possess hazardous properties. The safety protocols for its precursors and related compounds should be strictly followed.
-
3-Bromo-4-hydroxybenzaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7]
-
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and vapors.[8]
-
Avoid contact with skin and eyes.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly closed container in a cool, dry place.[8]
-
Molecular Structure
Caption: Chemical structure of 3-Bromo-4-isopropoxybenzamide.
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PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
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ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]
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